1-(Azocan-2-yl)propan-2-one

Description

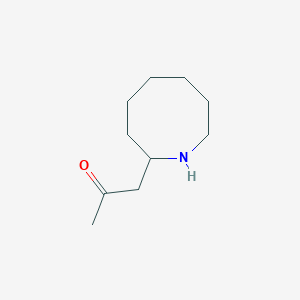

1-(Azocan-2-yl)propan-2-one (CAS: 1698398-56-9) is an eight-membered azocane (a saturated heterocyclic amine) derivative with a propan-2-one (acetone) moiety. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol and a purity ≥95% . The compound is structurally characterized by the azocane ring, which introduces conformational flexibility and basicity due to the secondary amine. It is marketed as a lab reagent, though specific applications remain undisclosed in the literature .

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-(azocan-2-yl)propan-2-one |

InChI |

InChI=1S/C10H19NO/c1-9(12)8-10-6-4-2-3-5-7-11-10/h10-11H,2-8H2,1H3 |

InChI Key |

OYVCBSDAYCUBPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CCCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-2-yl)propan-2-one typically involves the reaction of azocane with propanone under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azocane to propanone . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azocane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

1-(Azocan-2-yl)propan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azocan-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Azocan-2-yl)propan-2-one and analogous propan-2-one derivatives:

Key Observations:

Structural Diversity: The azocane ring in this compound distinguishes it from aromatic heterocycles (e.g., benzimidazole, thiophene) or planar hydrazono/hydrazino derivatives. Sulfone-containing derivatives (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one) exhibit enhanced stereochemical control in synthesis, unlike the azocane analog, which lacks electron-withdrawing groups .

Physicochemical Properties: Solubility: Thiosemicarbazone derivatives (e.g., TSC1–TSC3) are insoluble in water but soluble in DMF/DMSO , whereas the azocane compound’s solubility profile is unspecified but likely influenced by its amine group. Stability: The azocane compound is noted for long-term storage stability, similar to thiosemicarbazones .

Applications: Corrosion Inhibition: Hydrazono-propan-2-ones (e.g., 1-(4-Bromophenylimino)-propan-2-one) demonstrate high inhibition efficiency (~90–93%) in acidic environments, leveraging their metal-coordinating hydrazono groups . Biological Activity: Arylbenzofuran lignans (e.g., 1-(6-methoxybenzofuran-5-yl)propan-2-one) exhibit phytochemical properties , while benzimidazole derivatives are explored for antimicrobial uses .

Potential Research Directions

Coordination Chemistry : The azocane ring’s amine could act as a ligand for transition metals, analogous to benzimidazole-based ligands .

Pharmacological Screening: Structural similarities to psychoactive propan-2-one derivatives (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) warrant exploration of neurological activity.

Biological Activity

1-(Azocan-2-yl)propan-2-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a ketone functional group, which is crucial for its biological activity. The presence of the azocane ring contributes to the compound's lipophilicity, enhancing its interaction with biological membranes and target enzymes.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of serine hydrolases, particularly cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). These enzymes play significant roles in the synthesis of pro-inflammatory mediators.

Inhibition Studies

Research indicates that this compound acts as a "serine-trap" inhibitor. The ketone group can form covalent bonds with the serine residues in the active sites of cPLA2α and FAAH, leading to effective inhibition. This covalent binding mechanism has been substantiated through various in vitro studies that measured enzyme activity before and after treatment with the compound.

Enzyme Inhibition

The following table summarizes the inhibitory effects of this compound on cPLA2α and FAAH:

These values indicate that this compound exhibits potent inhibitory activity against both enzymes, with a stronger effect observed on cPLA2α.

Study on Inflammatory Response

In a recent study, researchers evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered to mice subjected to an inflammatory stimulus. Results showed a significant reduction in inflammatory markers such as prostaglandins and leukotrienes compared to control groups. The study concluded that the compound effectively mitigated inflammation through its action on cPLA2α and FAAH.

Antifungal Activity

Another investigation explored the antifungal properties of this compound against various strains of Candida. The compound demonstrated notable antifungal activity with minimum inhibitory concentration (MIC) values lower than those observed for standard antifungal agents like fluconazole:

| Fungal Strain | MIC Value (µg/mL) | Standard Treatment MIC (µg/mL) |

|---|---|---|

| Candida albicans | 0.023 | 0.210 |

| Candida glabrata | 0.035 | 0.250 |

This data suggests that this compound may serve as a promising candidate for further development as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.